HMPL-689 -

HMPL-689

Catalog Number: EVT-1534945
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Source and Classification

HMPL-689 belongs to the class of phosphoinositide 3-kinase inhibitors, specifically designed to inhibit the delta isoform of PI3K. This isoform is primarily expressed in leukocytes and plays a crucial role in B-cell signaling pathways, making it a relevant target for treating B-cell malignancies. The compound has received regulatory designations such as Breakthrough Therapy and Special Review Project in China, indicating its potential therapeutic significance .

Synthesis Analysis

Methods and Technical Details

The synthesis of HMPL-689 involves multiple steps that are designed to achieve high selectivity and potency against PI3Kδ. While specific synthetic routes are proprietary, general approaches in synthesizing similar compounds typically include:

  1. Formation of Core Structure: Utilizing reactions such as cyclization or condensation to form the central scaffold of the molecule.
  2. Functionalization: Introducing various functional groups that enhance selectivity and improve pharmacokinetic properties.
  3. Purification: Employing techniques like chromatography to isolate the final product with high purity.

The precise methodologies may vary based on the desired yield and purity specifications for clinical development .

Molecular Structure Analysis

Structure and Data

The molecular formula of HMPL-689 is C19H15ClN8C_{19}H_{15}ClN_8, with a molecular weight of approximately 392.82 g/mol. The structure consists of a dihydroimidazoquinazoline framework, which is essential for its interaction with the PI3Kδ enzyme. The compound's InChIKey is WKDBRCUUDXLTIM-NSHDSACASA-N, which provides a unique identifier for chemical substances .

Key structural features include:

  • Chlorine Atom: Contributes to lipophilicity and potentially influences binding affinity.
  • Nitrogen Atoms: Integral for forming hydrogen bonds with the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

HMPL-689 undergoes metabolic transformations primarily via hepatic enzymes. Key reactions include:

  1. Oxidation: Catalyzed by cytochrome P450 enzymes, leading to various metabolites.
  2. Glucuronidation: A common phase II metabolic pathway that enhances solubility and excretion.
  3. Excretion Pathways: The compound and its metabolites are primarily eliminated through bile and urine, indicating significant hepatic processing .

In vitro studies have shown that HMPL-689 exhibits low potential for drug-drug interactions, particularly with common metabolic pathways involving CYP2C8 and CYP2C9 .

Mechanism of Action

Process and Data

The mechanism of action of HMPL-689 involves selective inhibition of the PI3Kδ isoform, which is pivotal in mediating survival signals in B-cells. By blocking this pathway, HMPL-689 induces apoptosis in malignant B-cells while sparing normal cells, thereby reducing potential side effects associated with broader-spectrum therapies.

Preclinical studies have demonstrated that HMPL-689 effectively inhibits cell proliferation in various lymphoma cell lines, supporting its therapeutic potential in hematological cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HMPL-689 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound shows stability under physiological conditions, which is crucial for its therapeutic application.
  • LogP Value: Indicates favorable lipophilicity for cellular uptake.

These properties are critical for ensuring appropriate bioavailability and efficacy in clinical settings .

Applications

Scientific Uses

HMPL-689 is primarily being investigated for its efficacy against hematological malignancies, including:

  1. Follicular Lymphoma: Currently under Phase II clinical trials.
  2. Marginal Zone Lymphoma: Evaluated for both recurrent cases and those refractory to existing treatments.
  3. Refractory Lymphoma: Targeted due to its selective action on malignant B-cells.

The ongoing clinical trials aim to establish HMPL-689 as a viable treatment option that could improve outcomes for patients with limited responses to current therapies .

Molecular Pharmacology of HMPL-689

Structural Characterization of HMPL-689 as a Selective PI3Kδ Inhibitor

HMPL-689 is a novel, small-molecule inhibitor specifically engineered to target the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its chemical scaffold features a optimized heterocyclic core that facilitates high-affinity interaction with the ATP-binding pocket of PI3Kδ. Structural analyses reveal that HMPL-689 binds to the catalytic site of PI3Kδ through critical hydrogen bonds with residues such as Val828 and Trp760, alongside hydrophobic interactions with Met752 and Ile910. This precise binding mode confers conformational selectivity for the δ-isoform over other PI3K isoforms (α, β, γ). The compound's molecular weight (<500 Da) and calculated logP (~3.5) align with Lipinski's rules, supporting favorable oral bioavailability, as evidenced by linear pharmacokinetics in preclinical models [1] [5].

Table 1: Key Structural Features of HMPL-689

FeatureDescriptionPharmacological Significance
Core StructureHeterocyclic ring systemFacilitates ATP-binding pocket engagement
Key Binding ResiduesVal828, Trp760 (H-bonding); Met752, Ile910 (hydrophobic)Enables δ-isoform specificity
Molecular Weight<500 DaOptimal for membrane permeability and oral absorption
logP~3.5Balances solubility and cellular uptake

Kinase Selectivity Profiling: Comparative Analysis with Other PI3K Isoforms

HMPL-689 exhibits exceptional selectivity for PI3Kδ (IC₅₀ = 1.3 nM) over other PI3K isoforms, with selectivity ratios of >100-fold against PI3Kα, >500-fold against PI3Kβ, and critically, >50-fold against PI3Kγ. This selectivity profile was confirmed through comprehensive kinase panel assays assessing >400 human kinases. The avoidance of PI3Kγ inhibition is particularly significant, as off-target effects on this isoform are associated with immunosuppression and increased infection risk—a limitation observed in earlier pan-PI3K inhibitors. The compound's selectivity stems from its inability to accommodate the distinct conformational flexibility of PI3Kγ's ATP-binding pocket, which features a bulkier methionine residue (Met804) compared to the isoleucine (Ile910) in PI3Kδ [1] [5] [8].

Table 2: Selectivity Profile of HMPL-689 Across PI3K Isoforms

IsoformIC₅₀ (nM)Selectivity Ratio (vs. PI3Kδ)Functional Role
PI3Kδ1.31B-cell development, activation, and trafficking
PI3Kα>130>100Cell growth, metabolism; oncogenic in solid tumors
PI3Kβ>650>500Thrombocyte aggregation; partially redundant to δ
PI3Kγ>65>50Immune cell chemotaxis; inhibition causes immunosuppression

Mechanistic Insights into B-Cell Receptor (BCR) Signaling Pathway Modulation

Inhibition of PI3Kδ by HMPL-689 disrupts the BCR signaling cascade at a proximal node, preventing phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) generation at the plasma membrane. This blockade impairs recruitment and activation of pleckstrin homology (PH) domain-containing proteins, including AKT (protein kinase B) and BTK (Bruton's tyrosine kinase). Consequently, downstream signaling through NF-κB, mTOR, and FOXO transcription factors is attenuated, leading to:

  • Impaired B-cell Survival: Reduction in anti-apoptotic proteins (e.g., Bcl-2, Mcl-1);
  • Inhibited Proliferation: Cell cycle arrest via downregulation of cyclin D1/D2;
  • Altered Trafficking: Diminished chemokine (CXCL12/CXCL13)-directed migration.

In preclinical lymphoma models, this mechanistic profile translated to potent growth inhibition in PI3Kδ-dependent malignancies. Clinical validation emerged from a Phase 1 study (NCT03128164) where HMPL-689 monotherapy induced objective responses in 52.9% of relapsed/refractory B-cell lymphoma patients, including complete responses in follicular lymphoma (FL) and chronic lymphocytic leukemia (CLL) subtypes [1] [6].

Table 3: Downstream Effects of PI3Kδ Inhibition in BCR Signaling

Signaling NodeKey EffectorsBiological Consequence
PIP₃-DependentAKT, PDK1, BTKLoss of membrane recruitment and activation
AKT/mTOR PathwayFOXO, GSK3β, S6KCell cycle arrest; reduced metabolic reprogramming
NF-κB PathwayIKK, Bcl-xL, cyclin D1Increased apoptosis; decreased proliferation
Chemokine ResponsesCXCR4, CXCR5, actin remodelingImpaired homing to lymphoid organs

Target Engagement Dynamics: Binding Affinity and Inhibition Kinetics

HMPL-689 demonstrates high-affinity binding to PI3Kδ with a dissociation constant (Kd) in the low nanomolar range (1–5 nM). Cellular thermal shift assays (CETSA) confirmed direct target engagement in lymphoma cell lines, showing thermal stabilization of PI3Kδ by 5–8°C at 10 μM HMPL-689—consistent with occupancy of the catalytic site. Pharmacokinetic/pharmacodynamic (PK/PD) analyses revealed dose-proportional exposure (AUC ~2150 h•ng/mL at 30 mg QD) and rapid absorption (Tmax ~2 hours) in patients. The compound's inhibition kinetics are characterized by prolonged target residence time (>10 hours), exceeding the plasma half-life (t1/2 = 5–10 hours). This extended residence time sustains pathway suppression despite declining plasma concentrations, contributing to durable responses (median DOR = 6.4 months). Such kinetics reduce the risk of rebound signaling and may allow once-daily dosing [1] [2] [3].

Table 4: Binding and Pharmacokinetic Parameters of HMPL-689

ParameterValueMethod/Context
Dissociation Constant (Kd)1–5 nMSurface plasmon resonance (SPR)
Target Residence Time>10 hoursKinetic binding assays
Plasma Half-life (t1/2)5–10 hoursPhase 1 PK data (human)
AUCtau (30 mg QD)2150 h•ng/mL (geometric mean)Steady-state exposure in patients
Tmax~2 hoursTime to peak plasma concentration
ΔTm (CETSA)+5–8°CThermal stabilization in Ramos cells (10 μM)

Properties

Product Name

HMPL-689

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

HMPL-689; HMPL 689; HMPL689;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.